molecular formula C6H9ClF2N2 B2578945 4,4-Difluoropiperidine-3-carbonitrile hydrochloride CAS No. 2116938-91-9

4,4-Difluoropiperidine-3-carbonitrile hydrochloride

Cat. No.: B2578945
CAS No.: 2116938-91-9
M. Wt: 182.6
InChI Key: GUEBRQPAXGKBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoropiperidine-3-carbonitrile hydrochloride is a specialized fluorinated piperidine derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. The piperidine scaffold is a privileged structure in pharmaceutical active ingredients (APIs), and its functionalization with fluorine atoms is a established strategy to enhance the potency and metabolic stability of drug candidates . The incorporation of geminal difluoro groups at the 4-position of the piperidine ring can significantly influence the molecule's electronegativity, lipophilicity, and conformational behavior, which are critical parameters in optimizing a compound's binding affinity to biological targets . The nitrile group at the 3-position provides a versatile handle for further synthetic elaboration and can also contribute to target binding through dipole interactions or hydrogen bonding. Fluorinated piperidines like this compound are valuable for improving the inhibitory performance of APIs and have been shown in scientific literature to dramatically enhance the potency and selectivity of receptor agonists and antagonists . Furthermore, such gem-difluorinated building blocks can serve as potent 19F NMR probes for studying ligand-receptor interactions and metabolic pathways in deuterium-free environments, providing a powerful tool for structural biology and biochemical assay development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the material safety data sheet prior to use and handle this compound with appropriate personal protective equipment in a controlled laboratory setting .

Properties

IUPAC Name

4,4-difluoropiperidine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5,10H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEBRQPAXGKBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4,4-difluoropiperidine with cyanogen bromide under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropiperidine-3-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides are commonly used for substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

    Substitution: Substituted piperidine derivatives.

    Reduction: 4,4-Difluoropiperidine-3-amine.

    Oxidation: Various oxidized piperidine derivatives.

Scientific Research Applications

Pharmaceutical Intermediate

4,4-Difluoropiperidine-3-carbonitrile hydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the pharmacological properties of drugs, making it a valuable building block in medicinal chemistry.

  • Fluorination Benefits : The introduction of fluorine atoms into organic molecules often increases their metabolic stability and bioactivity. This compound's difluoro group significantly improves the potency and selectivity of active pharmaceutical ingredients (APIs) .

Histamine Receptor Antagonists

Research indicates that 4,4-Difluoropiperidine-3-carbonitrile hydrochloride is a critical fragment in developing novel histamine-3 receptor antagonists. These antagonists have potential applications in treating various conditions, including sleep disorders and obesity .

Orexin Receptor Modulation

The compound is also being explored for its role as an antagonist at orexin receptors. Orexin receptors are implicated in regulating arousal, appetite, and wakefulness. Antagonists targeting these receptors could lead to new treatments for conditions such as obesity and sleep disorders .

Case Studies and Research Findings

Several studies highlight the effectiveness of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride in various research contexts:

  • Antiviral Activity : In a study involving isothiazolo[4,3-b]pyridine derivatives, compounds containing piperidine analogues demonstrated significant antiviral activity against dengue virus (DENV), showcasing the importance of fluorinated piperidines in enhancing drug efficacy .
  • Cbl-b Inhibition : Research has identified 4,4-Difluoropiperidine derivatives as effective inhibitors of Cbl-b, an E3 ubiquitin ligase involved in immune regulation. This inhibition presents potential therapeutic strategies for cancer treatment .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical IntermediateUsed in synthesizing APIs; enhances metabolic stability and bioactivity ,
Histamine Receptor AntagonistsPotential treatment for sleep disorders and obesity
Orexin Receptor ModulationPossible therapeutic strategies for obesity and sleep disorders ,
Antiviral ActivityEnhances efficacy against viral infections (e.g., DENV) ,
Cbl-b InhibitionInhibitor for immune regulation; potential cancer therapy

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Position and Functional Group Variations

4,4-Difluoropiperidine Hydrochloride (CAS 144230-52-4)
  • Structure : Lacks the 3-carbonitrile group.
  • Properties : Reduced polarity compared to the target compound due to the absence of the electron-withdrawing nitrile group. Similar fluorine-induced lipophilicity and metabolic stability.
  • Applications : Used in medicinal chemistry for kinase inhibitor synthesis .
3,3-Difluoropiperidine Hydrochloride (CAS 496807-97-7)
  • Structure : Fluorine atoms at the 3rd position instead of the 4th.
  • Similarity Score : 0.71 (structural similarity to the target compound) .
Ethyl 4,4-Difluoropiperidine-3-carboxylate Hydrochloride (CAS 2231665-41-9)
  • Structure : Replaces the 3-carbonitrile with a carboxylate ester.
  • Properties : Increased steric bulk and reduced electrophilicity compared to the nitrile group. The ester group can undergo hydrolysis to carboxylic acids, offering divergent synthetic pathways .
4-(3,5-Difluorophenyl)piperidine-4-carbonitrile Hydrochloride (CAS 2742661-24-9)
  • Structure : Features a difluorophenyl substituent at the 4th position.
  • Higher molecular weight (259 Da vs. ~220 Da for the target compound) and logP (1.91) suggest improved membrane permeability .

Halogenation and Counterion Effects

4-Fluoropiperidine Hydrochloride (CAS 57395-89-8)
  • Structure : Single fluorine at the 4th position.
  • Impact: Reduced lipophilicity compared to the difluoro analog.
  • Similarity Score : 0.73 .
4-Fluoro-4-methylpiperidine Hydrochloride (CAS 1023305-87-4)
  • Structure : Fluorine and methyl groups at the 4th position.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (Da) logP Key Functional Groups
4,4-Difluoropiperidine-3-carbonitrile HCl C₆H₉ClF₂N₂ ~220 ~1.2 4,4-F₂, 3-CN, HCl
4,4-Difluoropiperidine HCl C₅H₁₀ClF₂N 169.6 0.8 4,4-F₂, HCl
Ethyl 4,4-difluoropiperidine-3-carboxylate HCl C₈H₁₄ClF₂NO₂ 257.7 1.5 4,4-F₂, 3-COOEt, HCl
3,3-Difluoropiperidine HCl C₅H₁₀ClF₂N 169.6 0.7 3,3-F₂, HCl

Biological Activity

4,4-Difluoropiperidine-3-carbonitrile hydrochloride is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities. This compound, characterized by the presence of two fluorine atoms at the 4-position and a cyano group at the 3-position of the piperidine ring, exhibits unique pharmacological properties that make it a candidate for various therapeutic applications, particularly in treating neurological disorders.

The biological activity of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine substituents enhance lipophilicity, facilitating better penetration through biological membranes. The cyano group can form hydrogen bonds with target proteins, potentially influencing their activity and function.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, particularly in neurotransmitter systems. It is believed to modulate neurotransmitter release by inhibiting enzymes involved in neurotransmission, which could have implications for conditions such as Alzheimer's disease and Parkinson's disease.

Pharmacological Profile

The pharmacological profile of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride suggests several therapeutic applications:

  • Neurological Disorders : The compound shows potential in influencing cognitive functions and motor control by modulating neurotransmitter systems.
  • Cancer Therapeutics : Preliminary studies indicate that it may possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride, it is essential to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
4,4-DifluoropiperidineTwo fluorines at the 4-positionModerate enzyme inhibition
4-Fluoropiperidine-3-carbonitrileOne fluorine at the 4-positionLimited activity against certain enzymes
3-CyanopiperidineCyano group at the 3-positionVariable potency in enzyme inhibition

This table highlights how the unique structural features of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride may contribute to its enhanced stability and reactivity compared to its analogs .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that 4,4-Difluoropiperidine-3-carbonitrile hydrochloride effectively inhibited specific enzymes involved in cancer cell proliferation. The IC50 values indicated potent activity against various cancer cell lines, suggesting its potential as a therapeutic agent .
  • Neurotransmitter Modulation : Another investigation focused on the compound's effects on neurotransmitter release. It was found to significantly influence histamine receptor activity, which is crucial for understanding its role in neurological applications .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that 4,4-Difluoropiperidine-3-carbonitrile hydrochloride exhibits a favorable safety profile. In studies conducted on animal models, no acute toxicity was observed at concentrations up to 2000 mg/kg . However, further detailed toxicological evaluations are necessary to establish comprehensive safety data.

Q & A

Q. What analytical methods are suitable for determining the purity and structural integrity of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride in research settings?

Methodological Answer: To assess purity, combine titration (e.g., acid-base titration using sodium hydroxide in ethanol to quantify HCl content) and infrared spectroscopy (IR) for functional group verification (e.g., C≡N and C-F stretches at ~2240 cm⁻¹ and 1100–1000 cm⁻¹, respectively) . For quantification, HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of methanol-phosphate buffer (70:30, pH 3.0) can be optimized. Validate linearity (1–50 µg/mL range, r² > 0.999) and recovery (>98% with RSD < 2%) using spiked samples .

Q. How to optimize the synthesis of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride to achieve high yield and purity?

Methodological Answer: A three-step synthesis is recommended:

Piperidine ring fluorination : Use diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at 0°C to introduce fluorine atoms. Monitor reaction progress via TLC (Rf = 0.4, hexane:EtOAc 3:1).

Cyano group introduction : React with cyanogen bromide (BrCN) in acetonitrile under nitrogen. Purify via recrystallization (ethanol:water 8:2) to remove unreacted intermediates .

Hydrochloride salt formation : Treat with HCl gas in diethyl ether. Confirm salt formation via chloride ion test (silver nitrate precipitation) . Yield optimization (≥75%) requires strict anhydrous conditions and inert atmosphere.

Q. How to assess the stability of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride under various storage conditions?

Methodological Answer: Conduct accelerated stability studies :

  • Thermal stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Analyze degradation via HPLC (monitor peak area reduction >5% as failure criterion).
  • Photostability : Expose to UV light (ICH Q1B guidelines) and compare IR spectra for structural changes (e.g., C-F bond degradation).
  • Humidity testing : Store at 75% relative humidity; measure hygroscopicity via gravimetry. Use desiccants (silica gel) for long-term storage .

Advanced Research Questions

Q. What strategies can be employed to improve the solubility and bioavailability of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride in preclinical formulations?

Methodological Answer:

  • Co-solvent systems : Use PEG 400:water (70:30) or dimethylacetamide (DMA) to enhance solubility (>50 mg/mL). Validate compatibility via phase solubility studies.
  • Nanocarriers : Encapsulate in PLGA nanoparticles (200–300 nm, prepared by emulsion-solvent evaporation). Optimize drug loading (>10% w/w) and release kinetics (sustained release over 72 hours) .
  • Prodrug design : Synthesize ester or amide derivatives to increase lipophilicity (logP > 1.5). Test hydrolysis in simulated gastric fluid (SGF) for reconversion efficiency .

Q. How to design experiments to investigate the mechanism of action of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride at the molecular level?

Methodological Answer:

  • Receptor binding assays : Perform competitive radioligand binding studies (e.g., using [³H]-labeled ligands) on target receptors (e.g., GPCRs or ion channels). Calculate IC₅₀ values via nonlinear regression .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., hydrogen bonding with Asp113 in a hypothetical target). Validate with mutagenesis studies .
  • In vitro functional assays : Measure cAMP accumulation (for GPCRs) or calcium flux (FLIPR assay) to assess agonist/antagonist activity. Include positive/negative controls (e.g., forskolin for cAMP) .

Q. How to resolve contradictions in experimental data when evaluating the biological activity of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride?

Methodological Answer:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) in triplicate. Use statistical tools (ANOVA with Tukey’s post-hoc test) to identify outliers.
  • Off-target screening : Test against a panel of 50+ receptors/enzymes (Eurofins CEREP panel) to rule out nonspecific effects.
  • Batch variability check : Compare results from different synthetic batches (analyzed via HPLC purity >98%). Correlate bioactivity with impurity profiles (e.g., residual solvents affecting assays) .

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